molecular formula C7H7N3O2 B1295719 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one CAS No. 28491-58-9

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one

Cat. No.: B1295719
CAS No.: 28491-58-9
M. Wt: 165.15 g/mol
InChI Key: JEXQJNXLBXJOEE-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for “6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one” is not mentioned in the retrieved resources, related compounds such as PF-04447943, a potent selective brain penetrant phosphodiesterase PDE9A inhibitor, have been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Future Directions

The future directions for “6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one” and related compounds could involve further exploration of their biomedical applications , as well as the development of more efficient synthetic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction is followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine ring .

Scientific Research Applications

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-pyrazolo(3,4-b)pyridine-3,6-diol
  • 1H-pyrazolo(3,4-b)pyridine-3,6(2H,7H)-dione, 4-methyl-
  • 4-Methyl-1H-pyrazolo(3,4-b)pyridine-3,6(2H,7H)-dione

Uniqueness

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one is unique due to its specific substitution pattern and the presence of a hydroxy group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and drug development .

Properties

IUPAC Name

4-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-2-4(11)8-6-5(3)7(12)10-9-6/h2H,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQJNXLBXJOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182717
Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-58-9
Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491589
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Record name MLS002694536
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Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28491-58-9
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Record name 6-HYDROXY-4-METHYL-1,2-DIHYDRO-3H-PYRAZOLO(3,4-B)PYRIDIN-3-ONE
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